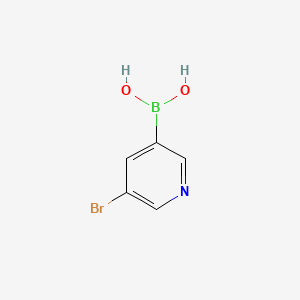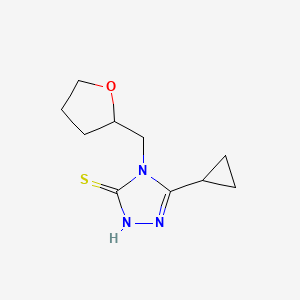
Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is a compound that falls within the class of imidazole derivatives. These derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The compound itself is characterized by the presence of an ethyl ester group, a mercapto (thiol) substituent, and a methyl group on the imidazole ring.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported through the reaction of metronidazole with different aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole (CDI) as a coupling agent . Another related synthesis involves the condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction to yield a key intermediate of Olmesartan . These methods highlight the versatility in synthetic approaches for imidazole derivatives.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, the crystal structures of certain nickel and copper complexes with a related imidazole-thioether ligand have been determined, revealing a distorted octahedral geometry around the metal ions . Additionally, DFT quantum chemical methods have been employed to investigate the molecular geometry, with calculations of geometric parameters, vibrational assignments, and chemical shifts .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, ethyl imidazole-1-carboxylate has been used as a novel carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones, demonstrating the reactivity of the imidazole ring towards carbonylation . The presence of functional groups such as the mercapto and ester groups in this compound would also influence its reactivity in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonding sites has been confirmed through MEP and Mulliken population analysis . The solubility, melting point, and stability of these compounds can vary significantly depending on the substituents on the imidazole ring. The identification and characterization of impurities during the synthesis of related compounds also provide insights into the stability and reactivity of these molecules .
Case Studies
Several case studies have demonstrated the potential applications of imidazole derivatives in medicinal chemistry. For instance, derivatives have been evaluated for their β-glucuronidase inhibitory activity, with some showing potent activity . Additionally, the anti-rheumatic potential of certain imidazole derivatives and their metal complexes has been explored, revealing significant antioxidant, analgesic, and anti-rheumatic effects . These studies underscore the importance of imidazole derivatives in drug discovery and development.
Applications De Recherche Scientifique
Anti-inflammatory Properties
Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate and related compounds have been studied for their anti-inflammatory properties. For instance, various 2-mercapto-4-substituted-5-imidazolecarboxylates exhibited significant anti-inflammatory activities against carrageenan-induced rat paw edema. Notably, 2-mercapto-4-(3-thienyl) imidazole showed a therapeutic index comparable to that of mefenamic acid (Maeda et al., 1984).
Antimicrobial Evaluation
In a study focused on synthesizing new thiazolo[4,5-d] pyrimidines, it was found that compounds derived from this compound exhibited antimicrobial activities. The study observed a significant inhibitory effect against Gram-positive bacteria and yeasts (Balkan et al., 2001).
Hydrolysis and Crystallography
The hydrolysis of this compound can lead to other imidazole derivatives with potential research applications. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate led to a compound that crystallizes as a dihydrate, useful in studying molecular structures and interactions (Wu et al., 2005).
Biochemistry and Molecular Biology
Research in biochemistry and molecular biology has explored the synthesis of compounds related to this compound. For instance, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, was synthesized from butanoic acid and o-phenylenediamine. This showcases the compound's role in the synthesis of pharmacologically significant molecules (Zheng-rong, 2007).
Chemical Synthesis Techniques
In chemical synthesis, this compound and its derivatives are used in various synthetic pathways. For example, methyl arylcarbodithioates reacted with ethyl isothiocyanatoacetate to yield ethyl 5-aryl-2-mercapto-1,3-thiazole-4-carboxylates, demonstrating the compound's utility in synthesizing thiazole derivatives (Mayer et al., 1990).
Multicomponent Synthesis
A one-pot multicomponent synthesis method was described using aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate. This method highlights the efficiency and environmental friendliness of synthesizing novel compounds, including potential commercial fungicide derivatives (Kalhor, 2015).
Safety and Hazards
Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate, also known as ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate, is a type of imidazole compound . Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
Imidazole compounds are known for their broad range of chemical and biological properties . They are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biochemical processes due to their versatile nature .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents , which may influence their bioavailability.
Result of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The stability of imidazole compounds can be influenced by factors such as ph .
Propriétés
IUPAC Name |
ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)8-7(12)9-5/h3H2,1-2H3,(H2,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQIIBCIWMREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396921 | |
| Record name | MLS002639316 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57332-78-2 | |
| Record name | MLS002639316 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002639316 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)








![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)



